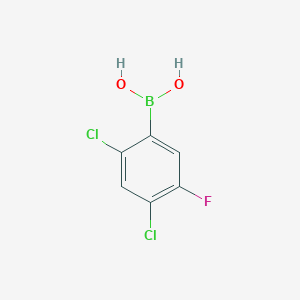
2,4-二氯-5-氟苯硼酸
描述
2,4-Dichloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number 1417914-09-0 and a linear formula of C6H4BCl2FO2 . It has a molecular weight of 208.81 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boron reagents like 2,4-Dichloro-5-fluorophenylboronic acid are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluorophenylboronic acid has a molecular weight of 208.81 . It is recommended to be stored at refrigerated temperatures .科学研究应用
抗微生物应用
2,4-二氯-5-氟苯硼酸及其衍生物已被探索其抗微生物特性。合成了一系列含有2,4-二氯-5-氟苯基的1,3,4-噁二唑,并显示出显著的抗菌和抗真菌活性,突显了它们在开发新的抗微生物剂方面的潜力(Karthikeyan et al., 2008)。另一项研究合成了带有2,4-二氯-5-氟苯基的席夫和曼尼希碱,也表现出有希望的抗菌和抗真菌活性(Karthikeyan et al., 2006)。
生物活性分子的合成
利用2,4-二氯-5-氟苯基的药效特征合成新的生物活性分子。例如,含有这种基团的化合物已被开发为潜在的抗菌剂,展示了这种化学结构在药物化学中的多功能性(Holla et al., 2003)。
荧光猝灭研究
该化合物已被用于研究荧光猝灭机制,其衍生物被研究其与苯胺等猝灭剂的相互作用,为静态猝灭机制和取代基对荧光性质的影响提供了见解(Geethanjali et al., 2015)。
交叉偶联反应
2,4-二氯-5-氟苯硼酸被用于Suzuki交叉偶联反应,这是有机合成中形成碳-碳键的基石方法。这种应用在苯并噻吩-5-酮的合成中显而易见,其中该化合物作为微波辅助Suzuki交叉偶联反应的前体,突显了其在促进高效合成路线中的作用(Cailly et al., 2006)。
作用机制
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, boronic acids like 2,4-Dichloro-5-fluorophenylboronic acid participate in transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The metal catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, so it indirectly affects various biochemical pathways.
Result of Action
As a reagent in suzuki-miyaura coupling, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.
Action Environment
The action of 2,4-Dichloro-5-fluorophenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
生化分析
Biochemical Properties
2,4-Dichloro-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as proteasomes by forming reversible covalent bonds with the active site threonine residues. This interaction leads to the inhibition of proteasome activity, which is crucial for the degradation of ubiquitinated proteins. Additionally, 2,4-Dichloro-5-fluorophenylboronic acid can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
2,4-Dichloro-5-fluorophenylboronic acid has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest. This compound also impacts cell signaling pathways, such as the NF-κB pathway, by preventing the degradation of IκBα, an inhibitor of NF-κB. Furthermore, 2,4-Dichloro-5-fluorophenylboronic acid can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-5-fluorophenylboronic acid involves its binding interactions with biomolecules. It forms reversible covalent bonds with the active site threonine residues of proteasomes, leading to enzyme inhibition. This compound can also interact with other enzymes and proteins through hydrogen bonding and hydrophobic interactions. Additionally, 2,4-Dichloro-5-fluorophenylboronic acid can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-fluorophenylboronic acid can change over time. This compound is relatively stable under refrigerated conditions but may degrade over extended periods. Long-term exposure to 2,4-Dichloro-5-fluorophenylboronic acid can lead to sustained inhibition of proteasome activity and prolonged cell cycle arrest. In vitro and in vivo studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-fluorophenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, 2,4-Dichloro-5-fluorophenylboronic acid may induce toxic effects, such as apoptosis and tissue damage. Threshold effects have been observed, where a certain concentration is required to achieve significant proteasome inhibition. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2,4-Dichloro-5-fluorophenylboronic acid is involved in various metabolic pathways, particularly those related to protein degradation and cellular metabolism. It interacts with enzymes such as proteasomes, leading to the inhibition of protein degradation. This compound can also affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, 2,4-Dichloro-5-fluorophenylboronic acid can influence metabolite levels by altering the expression and activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5-fluorophenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. This compound may accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of 2,4-Dichloro-5-fluorophenylboronic acid within tissues can vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-fluorophenylboronic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,4-Dichloro-5-fluorophenylboronic acid may localize to the proteasome-rich regions of the cytoplasm, where it inhibits proteasome activity. Additionally, this compound can be transported to the nucleus, where it modulates gene expression and other nuclear processes .
属性
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
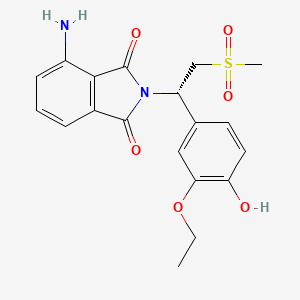
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)



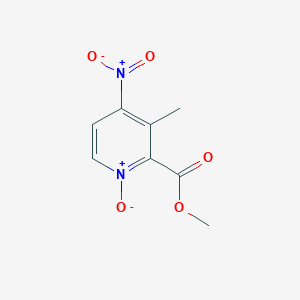
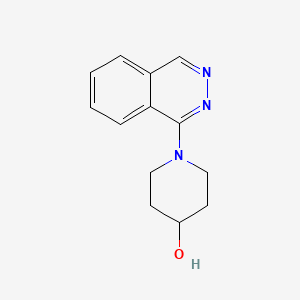
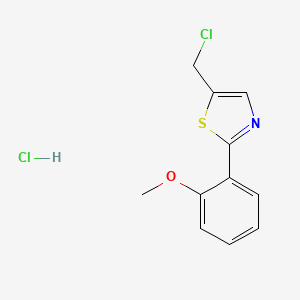


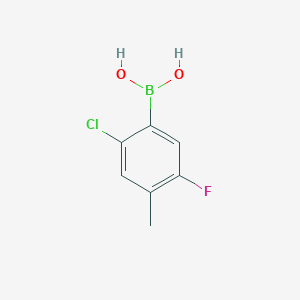
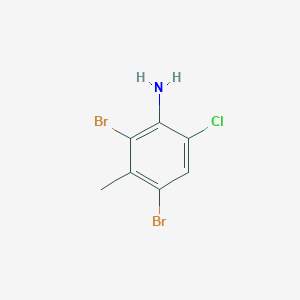
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
